
Cross-Validation of RXPA 380 and ONT-380
(Tucatinib) Activity in Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RXPA 380

Cat. No.: B12390844 Get Quote

A Comparative Analysis for Researchers and Drug Development Professionals

The query for "RXPA 380" has led to information on two distinct molecules. It is plausible that

"RXPA 380" was a typographical error for the well-researched cancer therapeutic ONT-380

(Tucatinib), given the request's focus on cross-validation of activity in different models and

signaling pathways, which aligns with the extensive research available for Tucatinib. However,

to provide a comprehensive response, this guide will cover both the potent and selective HER2

inhibitor, Tucatinib (ONT-380), and the C-terminal specific angiotensin-converting enzyme

(ACE) inhibitor, RXPA 380.

Part 1: ONT-380 (Tucatinib) - A Selective HER2
Inhibitor
Tucatinib (also known as ONT-380 or ARRY-380) is an orally available, potent, and selective

small-molecule inhibitor of the HER2 (ErbB-2) tyrosine kinase.[1][2] Its high selectivity for HER2

over EGFR (HER1) results in a more favorable side-effect profile compared to dual

HER2/EGFR inhibitors, with a lower incidence of severe diarrhea and skin rash.[3][4] Tucatinib

has demonstrated significant antitumor activity in various preclinical models and clinical trials,

particularly in HER2-positive breast cancer, including cases with brain metastases.[5][6]

Quantitative Data Summary
Table 1: Preclinical Activity of Tucatinib (ONT-380) in Various In Vitro and In Vivo Models
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Model Type Specific Model Key Parameter Value Reference

Biochemical

Assay

Purified HER2

Enzyme
IC50 8 nM [1]

Cell-Based

Assay
p95 HER2 IC50 7 nM [1]

Cell-Based

Assay

HER2-amplified

BT-474 cells

HER2

phosphorylation

IC50

Single-digit nM [2]

In Vivo Xenograft
BT-474 (Breast

Cancer)

Tumor Growth

Inhibition (TGI)

50% at 50

mg/kg/day; 96%

at 100 mg/kg/day

[1][7]

In Vivo Xenograft
SKOV-3 (Ovarian

Cancer)

Tumor Growth

Inhibition (TGI)

39% at 50

mg/kg, BID; 96%

at 100 mg/kg,

BID

[7]

In Vivo Xenograft
N87 (Gastric

Carcinoma)

Significant Tumor

Growth Inhibition
Not specified [1]

Intracranial

Xenograft

NCI-N87 and BT-

474

Enhanced

Survival

Superior to

lapatinib and

neratinib

[5][7]

Table 2: Clinical Efficacy of Tucatinib (ONT-380) in Combination Therapies for HER2+

Metastatic Breast Cancer (MBC)
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Clinical
Trial Phase

Combinatio
n Therapy

Patient
Population

Key
Outcome

Result Reference

Phase 1b
Tucatinib + T-

DM1

Heavily

pretreated

HER2+ MBC

Objective

Response

Rate (ORR)

48% [8]

Phase 1b

Tucatinib +

Capecitabine

and/or

Trastuzumab

HER2+ MBC
Clinical

Benefit Rate

27% (at

doses ≥ 600

mg BID)

[9]

Phase 1
Tucatinib

Monotherapy

HER2+

advanced

solid tumors

Clinical

Benefit Rate

27% (in

HER2+ MBC)
[5]

HER2CLIMB

(Phase 2)

Tucatinib +

Trastuzumab

+

Capecitabine

Advanced

metastatic

HER2+

breast cancer

Progression-

Free Survival

(PFS)

Significant

improvement
[10]

Experimental Protocols
1. In Vitro Kinase Inhibition Assay:

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tucatinib against

purified HER2 enzyme.

Methodology: Recombinant HER2 kinase domain is incubated with a specific substrate (e.g.,

a synthetic peptide) and ATP. Tucatinib at varying concentrations is added to the reaction

mixture. The kinase activity is measured by quantifying the amount of phosphorylated

substrate, often using methods like radioisotope incorporation (32P-ATP) or fluorescence-

based assays. The IC50 value is calculated from the dose-response curve.

2. Cell-Based Phosphorylation Assay:

Objective: To assess the ability of Tucatinib to inhibit HER2 autophosphorylation in a cellular

context.
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Methodology: HER2-overexpressing cancer cell lines (e.g., BT-474, SK-BR-3) are treated

with a range of Tucatinib concentrations for a specified period. Following treatment, cells are

lysed, and protein extracts are collected. The levels of phosphorylated HER2 (p-HER2) and

total HER2 are determined by Western blotting or ELISA using specific antibodies. The IC50

is the concentration of Tucatinib that reduces p-HER2 levels by 50%.[2]

3. In Vivo Tumor Xenograft Studies:

Objective: To evaluate the anti-tumor efficacy of Tucatinib in a living organism.

Methodology: Human cancer cells (e.g., BT-474) are implanted subcutaneously into

immunocompromised mice. Once tumors reach a palpable size, mice are randomized into

control and treatment groups. Tucatinib is administered orally at different dose levels and

schedules (e.g., once or twice daily).[1][7] Tumor volume is measured regularly. At the end of

the study, tumors are excised and may be used for further analysis (e.g., biomarker studies).

Tumor growth inhibition (TGI) is calculated as a percentage of the reduction in tumor growth

in the treated group compared to the control group.
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Caption: HER2 signaling pathway and the inhibitory action of Tucatinib.
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Caption: Preclinical workflow for evaluating Tucatinib activity.
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Part 2: RXPA 380 - A C-terminal Specific ACE
Inhibitor
RXPA 380 is a potent and highly selective inhibitor of the C-domain of the angiotensin-

converting enzyme (ACE).[11][12][13] ACE is a key enzyme in the renin-angiotensin system

(RAS), which regulates blood pressure. The somatic form of ACE has two catalytic domains,

the N- and C-domains. RXPA 380's specificity for the C-domain allows for targeted research

into the distinct physiological roles of these two domains.

Quantitative Data Summary
Due to the more specialized research focus on RXPA 380, extensive cross-validation data

across multiple disease models is not as readily available in the public domain as for a clinically

approved drug like Tucatinib. The existing data primarily focuses on its biochemical and

enzymatic properties.

Table 3: Inhibitory Activity of RXPA 380

Target Parameter Value Reference

Human Recombinant

ACE (C-domain

mutants)

IC50 2.5 nM [11][13]

Angiotensin-

Converting Enzyme

(ACE)

Ki 3 nM [11][13]

Mouse Somatic ACE

(C-domain)
Ki(app) 12 nM [13]

Mouse Somatic ACE

(N-domain)
Ki(app) 12 µM [13]

The significant difference in the apparent inhibition constants (Ki(app)) for the C- and N-

domains of mouse somatic ACE highlights the high selectivity of RXPA 380.
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1. ACE Inhibition Assay:

Objective: To measure the inhibitory activity of RXPA 380 on ACE.

Methodology: Recombinant ACE (or specific domains) is incubated with a fluorogenic

substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH). The enzyme cleaves the substrate, releasing a

fluorescent signal. The reaction is monitored in the presence of varying concentrations of

RXPA 380. The IC50 or Ki values are then determined from the inhibition curves.
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Caption: The Renin-Angiotensin System and the site of action for RXPA 380.
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Conclusion
This guide provides a detailed comparison of the activity of ONT-380 (Tucatinib) across various

preclinical and clinical models, reflecting its significant role in HER2-positive cancer therapy.

The wealth of available data allows for a robust cross-validation of its efficacy and mechanism

of action.

In contrast, RXPA 380 is a highly specific research tool for dissecting the roles of ACE

domains. While potent in its targeted activity, the publicly available data is more limited and

focused on its biochemical characteristics rather than extensive cross-model validation for

therapeutic purposes. Therefore, a direct, in-depth comparison of the cross-validation of activity

in different models between these two compounds is challenging due to the disparate nature

and scope of the research conducted on them.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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